molecular formula C45H48N8O5 B1243418 4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide

4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide

Cat. No. B1243418
M. Wt: 780.9 g/mol
InChI Key: CXQKEHBDUPPNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide, also known as 4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide, is a useful research compound. Its molecular formula is C45H48N8O5 and its molecular weight is 780.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide

Molecular Formula

C45H48N8O5

Molecular Weight

780.9 g/mol

IUPAC Name

N-[5-[[1-[3-(acridin-9-ylamino)-5-(hydroxymethyl)anilino]-1-oxopropan-2-yl]carbamoyl]-6-ethyl-2-methoxypyridin-3-yl]-4-(3,5-dimethylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C45H48N8O5/c1-6-37-36(25-40(44(50-37)58-5)51-45(57)53-17-15-52(16-18-53)33-20-27(2)19-28(3)21-33)43(56)46-29(4)42(55)48-32-23-30(26-54)22-31(24-32)47-41-34-11-7-9-13-38(34)49-39-14-10-8-12-35(39)41/h7-14,19-25,29,54H,6,15-18,26H2,1-5H3,(H,46,56)(H,47,49)(H,48,55)(H,51,57)

InChI Key

CXQKEHBDUPPNRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1C(=O)NC(C)C(=O)NC2=CC(=CC(=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53)CO)NC(=O)N6CCN(CC6)C7=CC(=CC(=C7)C)C)OC

synonyms

4-(3,5-dimethylphenyl)piperazine-1-carboxylic acid(5-(1-(3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl)-ethylcarbamoyl)-6-ethyl-2-methoxypyridine-3-yl)amide
SJ-8029

Origin of Product

United States

Synthesis routes and methods

Procedure details

The same reaction procedure to the example 1 were carried out using 2-ethyl-5-{[4-(3,5-dimethylphenyl)-piperazine-1-carbonyl]-amino}-6-methoxy-nicotinic acid and N-[3-(acridine-9-yl-amino)-5-hydroxymethyl-phenyl]-2-aminopropaneamide to give the titled compound.
Name
2-ethyl-5-{[4-(3,5-dimethylphenyl)-piperazine-1-carbonyl]-amino}-6-methoxy-nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[3-(acridine-9-yl-amino)-5-hydroxymethyl-phenyl]-2-aminopropaneamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52.3%

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